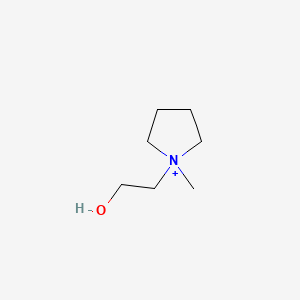

Pyrrolidinocholine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolcholine typically involves the reaction of pyrrolidine with ethylene oxide, followed by methylation with methyl iodide. The reaction conditions include:

Step 1: Reaction of pyrrolidine with ethylene oxide in the presence of a base such as sodium hydroxide to form N-hydroxyethyl pyrrolidine.

Step 2: Methylation of N-hydroxyethyl pyrrolidine with methyl iodide to yield pyrrolcholine.

Industrial Production Methods: While specific industrial production methods for pyrrolcholine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling ethylene oxide and methyl iodide.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinocholine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form N-hydroxyethyl pyrrolidinium oxide.

Substitution: The hydroxyl group in pyrrolcholine can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Oxidation: N-hydroxyethyl pyrrolidinium oxide.

Substitution: Various substituted pyrrolidinium derivatives depending on the reagents used.

Scientific Research Applications

Pyrrolidinocholine has several scientific research applications, including:

Neuroscience: It is used to study the cholinergic system, particularly the transport and metabolism of choline in the brain.

Pharmacology: this compound serves as a model compound for investigating the mechanisms of action of cholinergic drugs and inhibitors.

Biochemistry: It is utilized in the study of enzyme kinetics, specifically choline acetyltransferase.

Medical Research: this compound’s role as a false transmitter in cholinergic systems makes it valuable for exploring potential therapeutic targets for neurological disorders.

Mechanism of Action

Pyrrolidinocholine exerts its effects primarily by acting as a substrate for choline acetyltransferase and inhibiting choline transport . The molecular targets include:

Choline Acetyltransferase: this compound is acetylated by this enzyme, forming acetylpyrrolcholine.

Choline Transporters: this compound inhibits high-affinity choline transporters, affecting the uptake of choline into neurons.

Comparison with Similar Compounds

Choline: The parent compound, essential for the synthesis of acetylcholine.

Betaine: Another choline analog with different metabolic pathways.

Hemicholinium-3: A well-known inhibitor of choline transport.

Comparison:

Choline vs. Pyrrolidinocholine: While both are substrates for choline acetyltransferase, pyrrolcholine has additional inhibitory effects on choline transport.

Betaine vs. This compound: Betaine is primarily involved in methylation reactions, whereas pyrrolcholine is more focused on cholinergic system interactions.

Hemicholinium-3 vs. This compound: Both inhibit choline transport, but pyrrolcholine also serves as a substrate for choline acetyltransferase, making it a more versatile tool in research.

This compound’s unique properties and interactions with the cholinergic system make it a valuable compound for scientific research, particularly in the fields of neuroscience and pharmacology.

Properties

IUPAC Name |

2-(1-methylpyrrolidin-1-ium-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO/c1-8(6-7-9)4-2-3-5-8/h9H,2-7H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJQSBUDLXCWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196578 | |

| Record name | Pyrrolcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45651-66-9 | |

| Record name | Pyrrolcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(tert-butylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-oxolanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1227756.png)

![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1227765.png)

![(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum](/img/structure/B1227768.png)